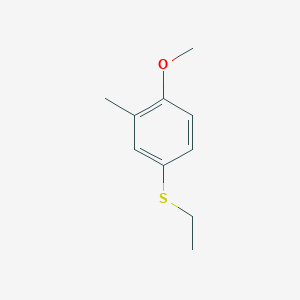

Ethyl 4-methoxy-3-methylphenyl sulfide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethylsulfanyl-1-methoxy-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14OS/c1-4-12-9-5-6-10(11-3)8(2)7-9/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXHQKVPWMWCBCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC(=C(C=C1)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301278948 | |

| Record name | 4-(Ethylthio)-1-methoxy-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301278948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50390-80-2 | |

| Record name | 4-(Ethylthio)-1-methoxy-2-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50390-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Ethylthio)-1-methoxy-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301278948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of Organosulfur Compounds in Contemporary Organic Synthesis and Materials Science

Organosulfur compounds are pivotal in modern organic synthesis, serving as versatile intermediates, reagents, and catalysts. nih.gov The sulfur atom, with its ability to exist in various oxidation states (sulfide, sulfoxide (B87167), sulfone), imparts unique reactivity to these molecules. nih.gov Thioethers, or sulfides, are known for their nucleophilicity at the sulfur atom and the acidity of their α-protons, enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. organic-chemistry.org Transition metal-catalyzed cross-coupling reactions, such as those employing palladium, nickel, or copper, have become powerful tools for the synthesis of aryl sulfides, highlighting their importance as building blocks. nih.govorganic-chemistry.orgacs.org

In materials science, organosulfur compounds are integral to the development of advanced materials. They are used in the synthesis of conducting polymers, where the sulfur-containing heterocycles can facilitate electron transport. Furthermore, their ability to self-assemble on metal surfaces has been exploited in nanotechnology and surface science.

Structural Classification and Research Interest in Ethyl 4 Methoxy 3 Methylphenyl Sulfide

Ethyl 4-methoxy-3-methylphenyl sulfide (B99878) belongs to the family of aryl alkyl sulfides. Its structure features a benzene (B151609) ring substituted with a methoxy (B1213986) group at the 4-position and a methyl group at the 3-position, with an ethylthio group attached to the ring. The IUPAC name for this compound is 1-(ethylthio)-4-methoxy-2-methylbenzene.

The research interest in this specific molecule stems from the functionalities present in its aromatic core. The 4-methoxy-3-methylphenyl moiety is a structural motif found in various biologically active molecules. The methoxy group, a common substituent in medicinal chemistry, can influence a molecule's pharmacokinetic and pharmacodynamic properties by affecting its solubility, metabolic stability, and binding interactions with biological targets. nih.govdrughunter.com The presence of both a methoxy and a methyl group on the aromatic ring can direct further chemical transformations and fine-tune the electronic properties of the molecule.

While specific research on Ethyl 4-methoxy-3-methylphenyl sulfide is limited, the synthesis of aryl alkyl sulfides is a well-established area of organic chemistry. organic-chemistry.org Common synthetic routes include the reaction of an aryl halide with an alkyl thiol or its corresponding salt, often catalyzed by a transition metal. nih.gov Alternative methods involve the reaction of aryl disulfides with alkyl halides. organic-chemistry.org

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 50390-80-2 | C10H14OS | 182.28 riekemetals.com |

| Ethyl 4-methoxyphenyl (B3050149) sulfide | 7205-58-5 | C9H12OS | 168.26 oakwoodchemical.com |

| 4-Methoxy-3-methylphenol (B82514) | 14786-82-4 | C8H10O2 | 138.16 nih.gov |

| Ethyl methyl sulfide | 624-89-5 | C3H8S | 76.16 sigmaaldrich.com |

Research Gaps and Opportunities in the Fundamental Chemistry of the Compound

Conventional Approaches to Aryl Alkyl Sulfide Formation

The creation of the C-S bond in aryl alkyl sulfides is a cornerstone of organosulfur chemistry. Several reliable methods have been developed, each with its own set of advantages and limitations.

Nucleophilic Substitution Reactions with Thiolates

A widely employed method for the synthesis of aryl alkyl sulfides involves the reaction of an aryl thiolate with an alkyl halide. This reaction proceeds via a nucleophilic substitution mechanism, typically SN2, where the sulfur-based nucleophile attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. wikipedia.org

The aryl thiolate is commonly generated in situ by deprotonating the corresponding aryl thiol with a suitable base. Common bases for this purpose include sodium hydroxide, potassium hydroxide, or potassium carbonate. thegoodscentscompany.com The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) often being used to facilitate the reaction. thegoodscentscompany.com The general scheme for this reaction is as follows:

Ar-SH + Base → Ar-S⁻ Ar-S⁻ + R-X → Ar-S-R + X⁻

Where Ar = Aryl group, R = Alkyl group, X = Halide

The reactivity of the alkyl halide plays a significant role, with primary halides reacting more readily than secondary or tertiary halides due to reduced steric hindrance. wikipedia.org

Cross-Coupling Strategies for C-S Bond Formation

Transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-heteroatom bonds, including the C-S bond. researchgate.netnih.gov These methods often offer milder reaction conditions and broader functional group tolerance compared to traditional nucleophilic substitution reactions. medchemexpress.com

Palladium and copper are the most common metals used for catalyzing the coupling of aryl halides or triflates with thiols. researchgate.netnih.gov A general catalytic cycle for a palladium-catalyzed C-S coupling reaction typically involves:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate.

Thiolate Coordination/Transmetalation: The aryl thiolate (Ar'-S⁻) coordinates to the palladium center.

Reductive Elimination: The desired aryl sulfide (Ar-S-Ar') is formed, and the palladium(0) catalyst is regenerated. orgsyn.org

Various ligands, such as phosphines and N-heterocyclic carbenes (NHCs), are often employed to stabilize the metal catalyst and promote the reaction. nih.gov The choice of base is also critical for the efficiency of these coupling reactions. nih.gov

Table 1: Comparison of Catalysts in C-S Cross-Coupling Reactions

| Catalyst System | Aryl Partner | Thiol Partner | Key Features |

| Palladium/Phosphine Ligands | Aryl Halides, Triflates | Alkyl and Aryl Thiols | High efficiency, good functional group tolerance. |

| Copper/Ligands (e.g., ethylene (B1197577) glycol) | Aryl Iodides | Alkyl and Aryl Thiols | Often more economical than palladium. |

| Nickel/Bipyridyl Ligands | Aryl Iodides | Disulfides | Can utilize disulfides as the sulfur source. nih.gov |

Alkylation of Aromatic Thiols with Alkyl Halides

This method is a direct and straightforward approach for the synthesis of aryl alkyl sulfides. It involves the reaction of a pre-formed or in situ-generated aromatic thiol with an alkylating agent, most commonly an alkyl halide. nih.gov The reaction is typically carried out in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity. nih.gov

A variety of bases can be used, ranging from strong bases like sodium hydride to weaker bases like potassium carbonate, depending on the acidity of the thiol and the reactivity of the alkyl halide. thegoodscentscompany.com The reaction is often performed in a suitable solvent that can dissolve both the reactants and the base.

For instance, the synthesis of 3-[(2-methyl-4-methoxyphenyl)thio]propanoic acid has been reported via the reaction of 4-methoxy-2-methylbenzenethiol with 3-chloropropionic acid in the presence of cesium fluoride (B91410) in acetonitrile. phytohub.eu This exemplifies the direct alkylation of an aromatic thiol with a functionalized alkyl halide.

Synthesis of the 4-Methoxy-3-Methylphenyl Precursor and its Derivatives

The synthesis of the target compound, this compound, requires the preparation of the specifically substituted aromatic core. This involves the regioselective introduction of functional groups onto an aromatic ring.

Regioselective Functionalization of Methyl- and Methoxy-Substituted Aromatic Systems

The starting point for the synthesis of the 4-methoxy-3-methylphenyl moiety is often a readily available substituted phenol (B47542). A plausible precursor is creosol (2-methoxy-4-methylphenol), which has the desired methyl and methoxy (B1213986) groups on the aromatic ring. wikipedia.orgnih.gov However, the positions of these groups are not in the required 4-methoxy-3-methyl arrangement.

A more direct precursor is 4-methoxy-3-methylphenol (B82514). acs.org The synthesis of this compound can be envisioned starting from 3-methylcatechol (B131232). wikipedia.org Regioselective methylation of one of the hydroxyl groups of 3-methylcatechol is a key challenge. Enzymatic methods using catechol O-methyltransferases have been shown to achieve regioselective methylation of catechols, offering a green alternative to classical chemical methods. researchgate.netnih.gov Chemical methods for regioselective methylation often rely on protecting group strategies or exploiting subtle differences in the acidity of the two hydroxyl groups. For example, methylation of 3-hydroxy-4-methylbenzoic acid with dimethyl sulfate (B86663) has been reported to yield the corresponding 3-methoxy-4-methylbenzoic acid, which could potentially be converted to 4-methoxy-3-methylphenol. google.com

Another approach involves the functionalization of m-cresol (B1676322). Nitrosation of m-cresol can lead to 4-nitroso-3-methylphenol, which can then be reduced to 4-amino-3-methylphenol. google.com The amino group could then potentially be converted to a hydroxyl group via a Sandmeyer-type reaction.

Introduction of the Sulfur Linkage to the Activated Aromatic Moiety

Once the 4-methoxy-3-methylphenol precursor is obtained, the next critical step is the introduction of the sulfur atom at the desired position to form 4-methoxy-3-methylthiophenol. A powerful and well-established method for converting phenols to thiophenols is the Newman-Kwart rearrangement.

The Newman-Kwart rearrangement involves the thermal isomerization of an O-aryl thiocarbamate to an S-aryl thiocarbamate. nih.gov The process begins with the conversion of the phenol to its corresponding O-aryl thiocarbamate by reaction with a dialkylthiocarbamoyl chloride in the presence of a base. nih.gov Subsequent heating of the O-aryl thiocarbamate at high temperatures (typically 200-300 °C) induces the rearrangement to the thermodynamically more stable S-aryl thiocarbamate. Finally, hydrolysis of the S-aryl thiocarbamate, usually under basic conditions, yields the desired thiophenol. nih.gov

Table 2: Steps in the Newman-Kwart Rearrangement

| Step | Reaction | Reagents | Product |

| 1 | Formation of O-aryl thiocarbamate | Phenol, Dialkylthiocarbamoyl chloride, Base | O-aryl thiocarbamate |

| 2 | Newman-Kwart Rearrangement | Heat | S-aryl thiocarbamate |

| 3 | Hydrolysis | Base (e.g., KOH) | Thiophenol |

An alternative strategy for introducing the sulfur functionality is through directed ortho-metalation. If one starts with 4-methoxytoluene, a directing group such as a tertiary amine or an amide could be introduced to direct lithiation to the ortho position (position 3). google.com Subsequent quenching of the resulting aryllithium species with a sulfur electrophile, such as elemental sulfur or a disulfide, would introduce the sulfur atom at the desired location.

With the successful synthesis of 4-methoxy-3-methylthiophenol, the final step to obtain this compound is a straightforward alkylation reaction with an ethyl halide (e.g., ethyl bromide or ethyl iodide) in the presence of a base, as described in section 2.1.3.

An in-depth examination of the synthesis of this compound and its analogs, this article focuses on sustainable chemical practices and the underlying reaction mechanisms. The following sections detail the principles of green chemistry as applied to aryl sulfide production and offer an elucidation of the key synthetic pathways.

Theoretical and Computational Chemistry Studies of Ethyl 4 Methoxy 3 Methylphenyl Sulfide

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict molecular geometries, vibrational frequencies, and electronic structures with a high degree of accuracy, offering insights that complement experimental data.

Density Functional Theory (DFT) Optimizations and Vibrational Frequency Calculations

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For a molecule like ethyl 4-methoxy-3-methylphenyl sulfide (B99878), a DFT approach, such as using the B3LYP functional with a 6-311++G(d,p) basis set, would be a common choice for geometry optimization. This process computationally determines the lowest energy arrangement of the atoms, corresponding to the molecule's most stable three-dimensional structure. Key structural parameters such as bond lengths, bond angles, and dihedral angles would be determined.

Following a successful geometry optimization, vibrational frequency calculations are typically performed. These calculations serve two primary purposes: first, to confirm that the optimized geometry is a true energy minimum (indicated by the absence of imaginary frequencies), and second, to predict the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching of the C-S bond, the bending of the methyl group's C-H bonds, or the vibrations of the aromatic ring.

Ab Initio Methods for High-Accuracy Energy and Property Predictions

For even greater accuracy, particularly for electronic properties, ab initio methods can be employed. These methods are based on first principles of quantum mechanics without the empirical parameterization found in some other techniques. Methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster theory (e.g., CCSD(T)) provide a more rigorous treatment of electron correlation. While computationally more demanding than DFT, ab initio calculations can yield highly accurate energies, dipole moments, and polarizabilities, serving as a benchmark for other methods.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of a molecule. The key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Spatial Distributions

The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy suggests a greater ability to donate electrons. The LUMO is the innermost empty orbital and acts as an electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons. Computational methods provide both the energy levels and the spatial distribution (shape) of these orbitals. For ethyl 4-methoxy-3-methylphenyl sulfide, the HOMO would likely be localized on the electron-rich aromatic ring and the sulfur atom, while the LUMO would also be distributed over the aromatic system.

Correlation of FMOs with Reactivity and Stability Indices

The energy gap between the HOMO and LUMO is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and global electrophilicity index. These indices provide a quantitative measure of the molecule's reactivity profile.

Molecular Electrostatic Potential (MEP) Surface Mapping for Charge Distribution and Reactivity Sites

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface, with different colors indicating varying electrostatic potentials. Typically, red regions signify areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Blue regions represent areas of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack. Green and yellow areas denote regions of intermediate potential.

For this compound, the MEP surface would be expected to show negative potential (red or yellow) around the oxygen and sulfur atoms due to the presence of lone pairs of electrons, as well as on the aromatic ring. These would be the most likely sites for interaction with electrophiles. The hydrogen atoms of the ethyl and methyl groups would likely show a positive potential (blue), making them potential sites for weak interactions.

Computational Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) for Experimental Validation

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic data of molecules. Methods like Density Functional Theory (DFT) are commonly employed to forecast NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions, which can then be compared with experimental results for structural validation. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating the ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical values, when compared against experimental data, help in the precise assignment of signals to the corresponding nuclei in the molecule's structure. For a molecule like this compound, calculations would predict distinct signals for the ethyl group protons, the aromatic protons, the methoxy (B1213986) protons, and the methyl protons, as well as for each unique carbon atom.

Infrared (IR) Spectroscopy: Computational methods can predict the vibrational frequencies of a molecule in its ground state. nih.gov These theoretical frequencies are often scaled to correct for anharmonicity and the limitations of the computational model, allowing for a more accurate comparison with experimental FT-IR spectra. The predicted spectrum would show characteristic bands for C-H stretching in the aromatic and aliphatic regions, C-O and C-S stretching, and various bending vibrations that are unique to the molecule's structure.

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic absorption spectra of molecules. nih.gov This method predicts the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations help identify the specific electronic transitions, such as π → π* transitions within the phenyl ring, that are responsible for the observed UV-Vis spectrum.

| Parameter | Method | Predicted Value |

|---|---|---|

| ¹H NMR Chemical Shift (ppm) | DFT/GIAO | Aromatic H: 6.8-7.2, Methoxy H: ~3.8, Ethyl CH₂: ~2.9, Methyl H: ~2.2, Ethyl CH₃: ~1.3 |

| ¹³C NMR Chemical Shift (ppm) | DFT/GIAO | Aromatic C: 110-160, Methoxy C: ~55, Ethyl CH₂: ~25, Methyl C: ~16, Ethyl CH₃: ~15 |

| Key IR Frequencies (cm⁻¹) | DFT/B3LYP | ~3000 (Aromatic C-H str.), ~2950 (Aliphatic C-H str.), ~1250 (C-O str.), ~700 (C-S str.) |

| UV-Vis λmax (nm) | TD-DFT | ~250-280 nm (π → π* transition) |

Non-Linear Optical (NLO) Properties Assessment

Non-linear optical (NLO) materials are crucial for applications in photonics and optoelectronics, including frequency conversion and optical switching. royalsocietypublishing.org Computational chemistry, particularly DFT, is a vital tool for predicting the NLO properties of molecules. The key parameters assessed are the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.net

| Property | Symbol | Typical Units | Significance |

|---|---|---|---|

| Dipole Moment | μ | Debye | Indicates charge asymmetry. |

| Polarizability | α | a.u. | Measures the molecule's response to an electric field. |

| First Hyperpolarizability | β | a.u. | Quantifies the second-order NLO response. |

Conformational Analysis and Potential Energy Surface (PES) Mapping

Conformational analysis is essential for understanding a molecule's three-dimensional structure, stability, and reactivity. A Potential Energy Surface (PES) map illustrates the energy of a molecule as a function of its geometric parameters, such as torsion or dihedral angles. nih.gov

For this compound, the key flexible bonds are the C-S bond of the ethyl group and the C-O bond of the methoxy group. A PES scan would involve systematically rotating these bonds and calculating the molecule's energy at each step using a suitable level of theory, such as DFT. researchgate.net This process identifies the most stable conformers (energy minima) and the transition states (saddle points) that separate them. The results provide insight into the molecule's preferred shape and the energy barriers to conformational change, which influences its physical and chemical properties.

| Parameter | Description | Method of Study |

|---|---|---|

| Dihedral Angle 1 (C-C-S-C) | Rotation around the phenyl-sulfur bond. | PES Scan (DFT) |

| Dihedral Angle 2 (C-S-C-C) | Rotation around the sulfur-ethyl bond. | PES Scan (DFT) |

| Energy Minima | Represents stable conformers of the molecule. | Geometry Optimization |

| Energy Barriers | The energy required to convert between conformers. | Transition State Search |

Reactivity and Reaction Mechanisms of Ethyl 4 Methoxy 3 Methylphenyl Sulfide

Oxidation Chemistry of the Sulfide (B99878) Linkage

The oxidation of the sulfide bond in aryl alkyl sulfides is a fundamental transformation that leads to the formation of sulfoxides and sulfones, which are valuable intermediates in organic synthesis. frontiersin.org The presence of electron-donating groups on the aromatic ring, such as in Ethyl 4-methoxy-3-methylphenyl sulfide, generally facilitates oxidation by increasing the electron density on the sulfur atom.

The selective oxidation of sulfides to sulfoxides is a common objective, requiring mild and controlled reaction conditions to prevent over-oxidation to the corresponding sulfone. acs.org A variety of reagents and methods have been developed for this purpose. Hydrogen peroxide is considered a "green" oxidant for this transformation, often used in conjunction with a catalyst or a specific solvent system to enhance selectivity. acs.org For instance, the oxidation of various sulfides to sulfoxides can be achieved with high yields using hydrogen peroxide in glacial acetic acid under metal-free conditions. acs.org

The control of regioselectivity is not a factor in the oxidation of the sulfur atom in this compound as there is only one sulfur atom. However, stereochemical control is a significant consideration as the resulting sulfoxide (B87167), Ethyl 4-methoxy-3-methylphenyl sulfoxide, is chiral at the sulfur atom. Asymmetric oxidation of sulfides to produce enantiomerically enriched sulfoxides is a well-established field, often employing chiral catalysts. For example, chiral titanium complexes have been used for the asymmetric oxidation of aryl alkyl sulfides, yielding optically active sulfoxides with high enantioselectivity. acs.org

Table 1: Examples of Selective Oxidation of Aryl Alkyl Sulfides to Sulfoxides

| Sulfide | Oxidant/Catalyst | Solvent | Yield of Sulfoxide | Enantiomeric Excess (ee) | Reference |

| Thioanisole | H₂O₂ / Acetic Acid | Acetic Acid | High | N/A | acs.org |

| Methyl Phenyl Sulfide | H₂O₂ / Mn₂ZnO₄ | THF | High | N/A | rsc.org |

| Aryl Alkyl Sulfides | t-BuOOH / Ti(Oi-Pr)₄/(R,R)-DET | Toluene | 70-80% | >90% | acs.org |

| Aryl Benzyl Sulfides | t-BuOOH / Ti(Oi-Pr)₄/(R,R)-DET | Toluene | 60-73% | 92-99% | acs.org |

This table presents data for analogous compounds to illustrate the general principles of selective sulfoxide formation.

More vigorous oxidation conditions will convert the sulfide or the intermediate sulfoxide into the corresponding sulfone. mdpi.com Common oxidizing agents for this transformation include potassium permanganate (B83412), meta-chloroperoxybenzoic acid (mCPBA), and an excess of hydrogen peroxide, often in the presence of a catalyst. mdpi.comacs.org The synthesis of sulfones from sulfides is a straightforward process, and the choice of reagent often depends on the functional group tolerance required for the specific substrate. For example, various aromatic and aliphatic sulfides can be selectively oxidized to sulfones in excellent yields using 30% H₂O₂ in the presence of a recyclable silica-based tungstate (B81510) interphase catalyst. acs.org

The oxidation of this compound to Ethyl 4-methoxy-3-methylphenyl sulfone would be expected to proceed readily under these stronger oxidizing conditions. The electron-rich nature of the aromatic ring would likely facilitate this transformation.

Table 2: Reagents for the Oxidation of Sulfides to Sulfones

| Sulfide Substrate | Oxidizing System | Product | Yield | Reference |

| Various Aromatic and Aliphatic Sulfides | 30% H₂O₂ / Silica-based Tungstate Catalyst | Sulfones | Good to Excellent | acs.org |

| Substituted Sulfides | Urea-Hydrogen Peroxide / Phthalic Anhydride (B1165640) | Sulfones | High | acs.org |

| Thioanisole | H₂O₂ / Niobium Carbide | Methyl Phenyl Sulfone | High | acs.org |

This table provides examples of general methods for the oxidation of sulfides to sulfones.

Modern synthetic methods often employ catalytic systems to achieve the oxidation of sulfides under milder and more environmentally friendly conditions. frontiersin.org Metal-based catalysts, including those based on iron, manganese, and tungsten, have been shown to be effective for the selective oxidation of sulfides to either sulfoxides or sulfones. frontiersin.orgrsc.org For instance, tungstate-functionalized ionic liquids can catalyze the aerobic oxidation of sulfides, with the selectivity for sulfoxide or sulfone being controlled by the reaction temperature. frontiersin.org

Photocatalysis represents a green and sustainable approach for sulfide oxidation, utilizing visible light as an energy source and often atmospheric oxygen as the oxidant. researchgate.netnih.gov Various photocatalysts, such as perylene (B46583) diimides and functionalized cuprous oxide, have been developed for the highly selective oxidation of aryl sulfides to sulfoxides. rsc.orgresearchgate.netnih.gov A mechanistic study of aryl sulfide oxidation using 4-nitrophenylacetylene-functionalized Cu₂O crystals revealed the involvement of photogenerated electrons, holes, and superoxide (B77818) radicals in the reaction. nih.gov

The oxidation of a sulfide to a sulfoxide generally proceeds via a nucleophilic attack of the electron-rich sulfur atom on the electrophilic oxygen of the oxidant. acs.org In the case of hydrogen peroxide, the reaction is thought to involve the electrophilic attack of a peroxide oxygen on the sulfide sulfur. acs.org

In photocatalytic systems, the mechanism is more complex. Upon irradiation, the photocatalyst generates an electron-hole pair. The hole can directly oxidize the sulfide to a radical cation, or it can lead to the formation of reactive oxygen species (ROS), such as superoxide radicals (O₂⁻•), from molecular oxygen. nih.gov This sulfide radical cation or the ROS then reacts further to form the sulfoxide. nih.gov The selective formation of the sulfoxide over the sulfone is often attributed to the controlled generation of the oxidizing species on the catalyst surface.

For enzymatic or biomimetic catalytic oxidations, the mechanism often involves a high-valent metal-oxo species as the active oxidant. wku.edu For example, in iron porphyrin-catalyzed oxidations, an iron(IV)-oxo porphyrin radical cation is often implicated as the species that transfers an oxygen atom to the sulfide. wku.edu

Reactions Involving the Sulfur Atom as a Functional Group

The sulfur atom in this compound possesses lone pairs of electrons, making it a nucleophilic center. libretexts.org Sulfides are known to be more nucleophilic than their ether analogues due to the larger size and greater polarizability of the sulfur atom. libretexts.org This nucleophilicity allows sulfides to react with a variety of electrophiles.

A characteristic reaction of sulfides is their alkylation with alkyl halides to form trialkylsulfonium salts. libretexts.org This S-alkylation occurs via an Sₙ2 mechanism. It is expected that this compound would react with electrophiles such as methyl iodide to form the corresponding sulfonium (B1226848) salt, Ethyl-(4-methoxy-3-methylphenyl)-methylsulfonium iodide. The electron-donating substituents on the phenyl ring would enhance the nucleophilicity of the sulfur atom, likely increasing the rate of this reaction compared to an unsubstituted aryl alkyl sulfide.

The nucleophilic character of the sulfur atom is fundamental to its role in many chemical and biological processes, including its ability to be oxidized as described in the preceding sections, where the initial step is the nucleophilic attack of the sulfur on the oxidant.

Rearrangement Reactions (e.g., Pummerer-type Rearrangements)

The Pummerer rearrangement is a characteristic reaction of sulfoxides, transforming them into α-acyloxy thioethers. For this compound to undergo this reaction, it must first be oxidized to its corresponding sulfoxide, ethyl 4-methoxy-3-methylphenyl sulfoxide. This oxidation can be achieved using a variety of oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org

Once the sulfoxide is formed, treatment with an activating agent, typically acetic anhydride, initiates the rearrangement. researchgate.net The reaction mechanism proceeds through several key steps:

Acylation: The sulfoxide oxygen atom attacks the acetic anhydride, forming an acyloxysulfonium ion intermediate.

Deprotonation: An acetate (B1210297) ion, acting as a base, removes a proton from the α-carbon of the ethyl group. This step is favorable due to the increased acidity of these protons.

Elimination & Intermediate Formation: This leads to the formation of a key cationic-thial intermediate (a sulfonium ion). researchgate.net

Nucleophilic Attack: The acetate nucleophile then attacks the electrophilic α-carbon, yielding the final α-acetoxy sulfide product. researchgate.net

The reaction is a powerful tool for introducing functionality at the carbon atom adjacent to the sulfur.

Table 1: Pummerer Rearrangement of Ethyl 4-Methoxy-3-Methylphenyl Sulfoxide

| Reactant | Reagent | Product | Description |

| Ethyl 4-methoxy-3-methylphenyl sulfoxide | Acetic Anhydride (Ac₂O) | 1-((4-Methoxy-3-methylphenyl)thio)ethyl acetate | The sulfoxide rearranges to form an α-acetoxy thioether. |

Transformations of the Aromatic Ring System

Electrophilic Aromatic Substitution Reactions on the 4-Methoxy-3-Methylphenyl Moiety

The aromatic ring of this compound is electron-rich and thus highly susceptible to electrophilic aromatic substitution (EAS). acs.org These reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile. organic-chemistry.org The general mechanism involves two primary steps: the attack of the aromatic π-system on the electrophile to form a resonance-stabilized carbocation intermediate (known as a sigma complex or arenium ion), followed by the loss of a proton to restore aromaticity. organic-chemistry.org

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br or -Cl) using Br₂ or Cl₂ with a Lewis acid catalyst like FeBr₃ or AlCl₃.

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl halide or anhydride with a Lewis acid catalyst. This reaction is particularly useful for creating new carbon-carbon bonds. organic-chemistry.org

Table 2: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Product |

| Nitration | HNO₃, H₂SO₄ | Ethyl 4-methoxy-5-methyl-2-nitrophenyl sulfide |

| Bromination | Br₂, FeBr₃ | Ethyl 2-bromo-4-methoxy-5-methylphenyl sulfide |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(2-(Ethylthio)-5-methoxy-4-methylphenyl)ethan-1-one |

Influence of Sulfide, Methoxy (B1213986), and Methyl Groups on Aromatic Reactivity

The regioselectivity of electrophilic aromatic substitution on the 4-methoxy-3-methylphenyl moiety is controlled by the directing effects of the three substituents. All three groups—ethylthio (-SEt), methoxy (-OCH₃), and methyl (-CH₃)—are activating and ortho-, para-directing.

Methoxy Group (-OCH₃): This is a strongly activating, ortho-, para-directing group due to the powerful resonance donation of its lone pair electrons to the aromatic ring.

Ethylthio Group (-SEt): The sulfur atom's lone pairs also participate in resonance, making the ethylthio group an activating, ortho-, para-director. Its activating effect is generally weaker than that of the methoxy group.

Methyl Group (-CH₃): This is a weakly activating, ortho-, para-directing group due to hyperconjugation.

The directing effects of these groups work in concert. The methoxy group is the most powerful activator and will strongly direct incoming electrophiles to its ortho and para positions. The para position is already occupied by the ethylthio group. Therefore, the primary sites for electrophilic attack are the positions ortho to the methoxy group (C2 and C6).

Considering the positions on the ring:

C2: This position is ortho to the methoxy group and meta to the methyl group. It is sterically accessible.

C5: This position is ortho to the methyl group and meta to the methoxy group.

C6: This position is ortho to the methoxy group and ortho to the methyl group, making it sterically hindered.

The dominant directing influence of the methoxy group, combined with steric considerations, makes the C2 position the most probable site for electrophilic substitution. The incoming electrophile is directed ortho to the strongest activating group (-OCH₃) and avoids the steric hindrance present at the C6 position.

Chemical Modifications of the Methoxy Group

Selective Demethylation and Ether Cleavage Reactions

The methoxy group is a robust ether linkage, but it can be cleaved under specific conditions to yield the corresponding phenol (B47542). This demethylation is a synthetically valuable transformation. Various reagents are known to effect this cleavage, often involving Lewis acids that coordinate to the ether oxygen, making the methyl group susceptible to nucleophilic attack. scientificupdate.comresearchgate.net

Reagents commonly used for aryl methyl ether cleavage include:

Boron Tribromide (BBr₃): A powerful and widely used reagent for this purpose.

Aluminum Chloride (AlCl₃): Often used in conjunction with a nucleophilic scavenger like a thiol to facilitate the reaction. nih.gov

Boron Trifluoride-Methyl Sulfide Complex (BF₃·SMe₂): A milder reagent whose reactivity can be tuned by adjusting reaction conditions. libretexts.org The rate of cleavage with this reagent is highly dependent on the substitution pattern of the aromatic ring. libretexts.org

Magnesium Iodide (MgI₂): Can be used under solvent-free conditions for selective demethylation. chemistrysteps.com

The selective cleavage of one methoxy group in the presence of others can often be achieved by taking advantage of neighboring group effects or by carefully controlling reaction conditions. researchgate.net

Table 3: Common Reagents for Demethylation of Aryl Methyl Ethers

| Reagent | Typical Conditions | Notes |

| Boron Tribromide (BBr₃) | CH₂Cl₂, low temperature | Highly effective but requires careful handling. |

| Aluminum Chloride (AlCl₃) / Ethanethiol | Dichloromethane, 0 °C to RT | The thiol acts as a soft nucleophile to remove the methyl group. nih.gov |

| BF₃·SMe₂ | CH₂Cl₂, 0 °C to RT | Milder option, selectivity can be controlled. libretexts.org |

| Magnesium Iodide (MgI₂) | Solvent-free, heat | Offers an alternative under milder, solvent-free conditions. chemistrysteps.com |

Functionalization Reactions of the Ethyl and Methyl Substituents

Beyond the aromatic ring, the alkyl substituents offer additional sites for chemical modification.

Functionalization of the Ethylthio Group: The sulfur atom of the ethylthio group is itself a reactive center. It can be readily oxidized to a sulfoxide or further to a sulfone. acs.orgorientjchem.org The choice of oxidant and reaction conditions determines the final oxidation state.

Oxidation to Sulfoxide: Mild oxidizing agents like sodium periodate (B1199274) (NaIO₄) or one equivalent of m-CPBA or hydrogen peroxide can selectively produce the sulfoxide. organic-chemistry.org

Oxidation to Sulfone: Stronger oxidizing agents or an excess of the oxidant (e.g., two or more equivalents of m-CPBA or H₂O₂ with a catalyst) will lead to the formation of the corresponding sulfone. organic-chemistry.orgnih.gov

Functionalization of the Benzylic Methyl Group: The methyl group attached to the aromatic ring is a benzylic position. This position is particularly reactive due to the ability of the aromatic ring to stabilize radical or ionic intermediates formed at this site. libretexts.orgchemistry.coach

Free-Radical Halogenation: The benzylic hydrogens can be selectively replaced by a halogen, typically bromine, using N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or light). researchgate.netvaia.com This reaction, known as the Wohl-Ziegler reaction, proceeds via a resonance-stabilized benzylic radical, making it highly specific for the benzylic position over other aliphatic C-H bonds. scientificupdate.comchemistrysteps.com The resulting benzylic bromide is a versatile intermediate for further nucleophilic substitution reactions. khanacademy.org

Oxidation: Under vigorous conditions with strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid, a benzylic carbon bearing at least one hydrogen can be oxidized to a carboxylic acid. chemistrysteps.comyoutube.com This would transform the methyl group into a carboxylic acid group, although such harsh conditions might also oxidize the sulfide moiety.

Article on the Chemical Compound “this compound”

Following an extensive review of scientific literature and chemical databases, it has been determined that there is no available information regarding the specific application of "this compound" as a chemical building block or precursor in the advanced organic synthesis pathways as outlined in the requested article structure.

Searches for the use of "this compound" in the synthesis of pyridazinone, thiazole, and oxadiazole derivatives, or its role in thiourea (B124793) chemistry, did not yield any specific research findings or established methodologies. Similarly, its application in the development of complex organic scaffolds or as an intermediate in cascade and multicomponent reactions is not documented in the accessible scientific domain.

While general synthetic routes exist for these classes of heterocyclic compounds, they typically involve other precursors. For instance:

Pyridazinone synthesis often commences from γ-keto acids or dicarbonyl compounds which undergo cyclization with hydrazine (B178648) derivatives. researchgate.netnih.govthieme-connect.de

Thiazole synthesis is commonly achieved through methods like the Hantzsch reaction, which involves the condensation of α-haloketones with thioamides. organic-chemistry.orgwikipedia.orgresearchgate.net

Oxadiazole frameworks are generally constructed from the cyclization of acyl-hydrazides or related intermediates. nih.govnih.govbeilstein-journals.org

The provided outline presumes a body of research for "this compound" that does not appear to exist in published scientific literature. Therefore, it is not possible to generate a scientifically accurate article that adheres to the specified structure and content requirements.

Application As a Chemical Building Block and Precursor in Advanced Organic Synthesis

Stereoselective Synthesis Utilizing Chiral Sulfur Centers (if formed through oxidation or other processes)

The creation of a chiral center at the sulfur atom in "Ethyl 4-methoxy-3-methylphenyl sulfide" through oxidation to its corresponding sulfoxide (B87167), "Ethyl 4-methoxy-3-methylphenyl sulfoxide," opens a pathway for its application in stereoselective synthesis. While specific research on the stereoselective oxidation of "this compound" is not extensively documented in publicly available literature, the principles of asymmetric sulfide (B99878) oxidation are well-established and can be applied to this substrate.

The transformation of a prochiral sulfide to a chiral sulfoxide is a significant reaction in organic synthesis, as chiral sulfoxides are valuable as chiral auxiliaries, ligands in asymmetric catalysis, and as pharmacophores in medicinal chemistry. mdpi.comwiley-vch.deillinois.edu The sulfur atom in a sulfoxide is a stereogenic center when the two organic residues attached to it are different, which would be the case for "Ethyl 4-methoxy-3-methylphenyl sulfoxide". illinois.edu These sulfoxides are configurationally stable at room temperature and can be separated into enantiomers. illinois.edu

Several methods are available for the enantioselective oxidation of prochiral sulfides to chiral sulfoxides. wiley-vch.de These can be broadly categorized into two main approaches: the use of chiral oxidizing agents or catalytic systems, and the derivatization with a chiral auxiliary followed by separation of diastereomers and subsequent removal of the auxiliary.

One of the most direct methods for preparing enantioenriched sulfoxides is the enantioselective oxidation of the corresponding prochiral sulfides. wiley-vch.de This can be achieved using various metal complexes as catalysts. For instance, titanium-based catalysts, often in conjunction with chiral ligands like diethyl tartrate (DET), have been successfully employed for the asymmetric oxidation of aryl alkyl sulfides. researchgate.net Vanadium and molybdenum complexes have also shown efficacy in catalyzing such transformations with high enantioselectivity. wiley-vch.de

Another established route to chiral sulfoxides involves the reaction of a sulfinyl chloride with a chiral alcohol, such as (-)-menthol, to form a mixture of diastereomeric sulfinate esters. illinois.edu These diastereomers can be separated by physical methods like crystallization. Subsequent reaction of a single, pure diastereomer with an organometallic reagent, such as a Grignard reagent, proceeds with inversion of configuration at the sulfur center to yield an enantiomerically pure sulfoxide. illinois.edu

Table 1: Examples of Asymmetric Oxidation of Aryl Alkyl Sulfides

| Sulfide Substrate | Oxidant/Catalyst System | Product | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|

| p-Tolyl methyl sulfide | Ti(O-i-Pr)₄ / (+)-DET / H₂O₂ | (R)-(+)-p-Tolyl methyl sulfoxide | 91% | 88% | researchgate.net |

| Methyl phenyl sulfide | Salen–Ti(IV) complex / UHP | Methyl phenyl sulfoxide | 94% | - | wiley-vch.de |

| p-Methoxyphenyl methyl sulfide | MoO₂(acac)₂ / Chiral bis-hydroxamic acid / H₂O₂ | p-Methoxyphenyl methyl sulfoxide | - | - | wiley-vch.de |

| p-Chlorophenyl methyl sulfide | MoO₂(acac)₂ / Chiral ligand / H₂O₂ | p-Chlorophenyl methyl sulfoxide | 92% | 60% | wiley-vch.de |

Once formed, chiral "Ethyl 4-methoxy-3-methylphenyl sulfoxide" could serve as a valuable chiral auxiliary in a variety of stereoselective transformations. The sulfinyl group can direct the stereochemical outcome of reactions on adjacent or nearby functional groups. After the desired transformation, the chiral sulfinyl group can often be removed or further transformed, having served its purpose as a stereocontrolling element.

Future Research Directions and Emerging Areas in the Study of Ethyl 4 Methoxy 3 Methylphenyl Sulfide

Investigation of Novel Catalytic Approaches for Synthesis and Transformation

The synthesis of aryl sulfides has traditionally been dominated by transition-metal-catalyzed cross-coupling reactions of aryl halides with thiols. nih.gov However, future research concerning Ethyl 4-methoxy-3-methylphenyl sulfide (B99878) should focus on more advanced, efficient, and sustainable catalytic methodologies. The development of new catalytic systems is driven by the need for improved catalyst efficiency, lower catalyst loading, cost-effectiveness, and enhanced selectivity and yields. acs.org

Modern approaches that warrant investigation include the use of catalysts based on earth-abundant metals like nickel and copper, which offer a more economical and sustainable alternative to palladium. researchgate.netorganic-chemistry.org For instance, nickel-catalyzed cross-coupling reactions have shown promise for C-S bond formation and can be extended to various electrophiles. nih.gov Another promising avenue is the application of photoredox catalysis, which utilizes visible light to drive chemical transformations at room temperature, often with high selectivity and functional group tolerance. beilstein-journals.org This method avoids the need for prefunctionalized arenes, which is a more cost-effective approach. beilstein-journals.org

Furthermore, research into "sulfide transfer" reactions, where a sulfide donor molecule is used to avoid the handling of noxious thiols, presents a significant area for development. nih.govresearchgate.net These methods, often mediated by nickel or palladium catalysts, allow for the synthesis of aryl sulfides from a broad range of starting materials. nih.govresearchgate.net Investigating these innovative catalytic systems for the synthesis of Ethyl 4-methoxy-3-methylphenyl sulfide could lead to more efficient and environmentally benign production methods.

Table 1: Comparison of Potential Catalytic Systems for the Synthesis of this compound

| Catalytic System | Metal | Key Features | Potential Advantages for Synthesis |

| Palladium-Phosphine Complexes | Palladium | Well-established, high efficiency for C-S coupling. nih.gov | High yields and broad substrate scope. |

| Nickel/dcypt | Nickel | Enables C-S bond formation from aryl esters and 2-pyridyl sulfides. nih.govresearchgate.net | Use of more readily available starting materials, avoidance of thiols. researchgate.net |

| Copper Ferrite Nanoparticles | Copper | Heterogeneous, magnetically separable, and reusable catalyst. nanomaterchem.com | Ease of catalyst recovery and reuse, green solvent compatibility (e.g., PEG400). nanomaterchem.com |

| Iridium-based Photoredox Catalyst | Iridium | Visible-light mediated, proceeds at room temperature. beilstein-journals.org | Mild reaction conditions, high functional group tolerance, avoids prefunctionalized arenes. beilstein-journals.org |

| Cobalt-based Complexes | Cobalt | Catalyzes coupling of aryl halides with thiols under mild conditions. organic-chemistry.org | Use of a less expensive, earth-abundant metal. |

Exploration of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

To optimize the novel catalytic reactions discussed above, a thorough understanding of the reaction dynamics is crucial. Advanced in-situ spectroscopic techniques offer a powerful means to monitor reactions in real-time, providing valuable data on reaction kinetics, intermediates, and catalyst behavior. nih.govacs.org The application of these techniques to the synthesis of this compound would represent a significant step forward.

Techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy can track the changes in chemical bonding as the reaction progresses, helping to identify transient intermediates and understand the catalyst's structural evolution. acs.orgfrontiersin.org Similarly, in-situ Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about species in the reaction mixture without the need for sampling and quenching. For catalytic processes, in-situ Raman spectroscopy and UV-Vis spectroscopy can also yield critical information about the catalyst's electronic state and the reaction environment. frontiersin.org The integration of these advanced analytical methods would facilitate a more rational approach to reaction optimization, leading to higher yields and purities for this compound. nih.gov

Deeper Mechanistic Understanding through Combined Experimental and Computational Approaches

A comprehensive understanding of the reaction mechanism is fundamental to the development of improved synthetic protocols. For the synthesis of this compound, a combined approach utilizing both experimental and computational methods will be indispensable.

Experimental studies, such as kinetic analysis, can elucidate the rate-determining steps and the influence of various reaction parameters. nih.gov These studies can help to validate or refute proposed catalytic cycles. For instance, in palladium-catalyzed cross-coupling, the mechanism is generally understood to involve oxidative addition, transmetalation, and reductive elimination. nih.gov

Complementing these experiments, computational chemistry, particularly Density Functional Theory (DFT) calculations, can provide detailed insights into the reaction pathway at a molecular level. researchgate.net DFT can be used to model transition states, calculate activation energies, and rationalize the role of ligands and additives. researchgate.netresearchgate.net For example, mechanistic studies have revealed competing catalytic cycles in sulfide transfer reactions, with computational analysis helping to explain the observed product distributions. nih.gov Applying these combined approaches to the synthesis of this compound will enable a more profound understanding of the underlying chemical transformations, paving the way for the rational design of more efficient catalysts.

Rational Design of Structurally Related Compounds for Specific Chemical Functions

Building on a solid foundation of synthetic and mechanistic knowledge, the rational design of analogues of this compound can be pursued to tailor their properties for specific chemical functions. The aryl sulfide moiety is a key component in many pharmaceuticals and advanced materials. nih.gov

By systematically modifying the structure of this compound, its electronic and steric properties can be fine-tuned. For example, the introduction of electron-donating or electron-withdrawing groups on the phenyl ring can alter the compound's redox potential and its reactivity in subsequent transformations. The nature of the alkyl group on the sulfur atom can also be varied to influence properties such as solubility and steric hindrance. This approach of rational design could lead to the development of new molecules with enhanced performance in areas such as medicinal chemistry, where thioethers are found in numerous approved drugs, or in materials science for applications like organic semiconductors. nih.govbeilstein-journals.org

Table 2: Potential Structural Modifications of this compound and their Hypothetical Functional Impact

| Modification Site | Type of Modification | Potential Impact on Chemical Function |

| Phenyl Ring | Introduction of electron-withdrawing groups (e.g., -NO2, -CN) | Increased electrophilicity of the aromatic ring; altered redox properties. |

| Phenyl Ring | Introduction of electron-donating groups (e.g., -NH2, -OH) | Increased nucleophilicity of the aromatic ring; potential for new reaction pathways. |

| Methyl Group | Replacement with larger alkyl or aryl groups | Increased steric hindrance, potentially influencing reaction selectivity and molecular packing in solid state. |

| Methoxy (B1213986) Group | Conversion to other alkoxy groups or a hydroxyl group | Altered solubility and hydrogen bonding capabilities. |

| Sulfur Atom | Oxidation to sulfoxide (B87167) or sulfone | Drastic change in electronic properties and geometry, opening up new applications. |

Q & A

Q. What are the established synthetic routes for Ethyl 4-methoxy-3-methylphenyl sulfide, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via multi-step reactions involving sulfonation and coupling techniques. A common approach includes:

- Step 1 : Sulfonation of a methoxy-methylphenyl precursor using reagents like chlorosulfonic acid.

- Step 2 : Coupling with ethylthiol groups under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C .

Key variables affecting yield include solvent choice (polar aprotic solvents enhance nucleophilic substitution), temperature control (excessive heat may lead to demethylation), and stoichiometric ratios of sulfonating agents. Purity is often verified via HPLC (≥95%) and ¹H/¹³C NMR to confirm substitution patterns .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]⁺ calculated for C₁₀H₁₄O₂S: 214.0668) ensures molecular fidelity .

- IR Spectroscopy : S-C stretching vibrations near 650–750 cm⁻¹ and aromatic C-O stretches at 1250–1300 cm⁻¹ .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in sulfide reactivity data (e.g., oxidation vs. nucleophilic substitution)?

Conflicting reactivity observations often arise from competing pathways:

- Oxidation : this compound can oxidize to sulfoxides (e.g., using H₂O₂/AcOH) or sulfones (e.g., with mCPBA). Competing pathways are pH-dependent; acidic conditions favor sulfone formation .

- Nucleophilic Substitution : Steric hindrance from the methoxy and methyl groups may slow SN2 reactions. Use kinetic studies (e.g., UV-Vis monitoring of thiolate attack) to quantify activation energies .

- Control Experiments : Compare reactivity under inert (N₂) vs. aerobic conditions to isolate oxidation artifacts .

Q. What methodologies assess the compound’s biological interactions (e.g., enzyme inhibition or receptor binding)?

- Enzyme Assays : Use fluorescence-based assays (e.g., quenching of tryptophan residues) to study inhibition of cysteine proteases, leveraging the sulfide’s nucleophilic sulfur .

- Molecular Docking : Compare binding affinities of this compound derivatives with co-crystallized ligands (e.g., PDB entries for sulfonamide-binding proteins) .

- In Vitro Cytotoxicity : Dose-response curves (IC₅₀) in cancer cell lines (e.g., MCF-7) to evaluate therapeutic potential .

Contradiction Analysis and Troubleshooting

Q. How to address discrepancies in reported biological activity across studies?

Discrepancies often stem from:

- Purity Variability : Impurities (e.g., residual solvents) may confound bioassays. Validate via GC-MS or elemental analysis .

- Assay Conditions : pH, temperature, and solvent (e.g., DMSO concentration) modulate activity. Standardize protocols using guidelines like OECD 423 .

- Structural Analogues : Misidentification of regioisomers (e.g., 3-methyl vs. 4-methyl substitution) can skew results. Use 2D NMR (COSY, HSQC) for unambiguous assignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.